3-bromo-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3-bromo-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a combination of bromine, fluorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluoroaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 1,3,4-thiadiazole derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-bromo-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-fluoroaniline: This compound shares structural similarities but lacks the thiadiazole and benzamide moieties.
4-fluoroaniline: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
1,3,4-thiadiazole derivatives: These compounds have similar core structures but different substituents, leading to varied biological activities.
Uniqueness
The uniqueness of 3-bromo-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Overview
3-bromo-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that contains a thiadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features several key components:
- Bromine atom : Influences the electronic properties and reactivity.
- Thiadiazole ring : Known for its biological activity, particularly in antimicrobial and anticancer agents.
- Fluorophenyl group : Enhances lipophilicity, potentially improving bioavailability.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃BrFN₃O₂S |
Molecular Weight | 396.25 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and sulfonamide group are critical for binding to enzymes or receptors involved in various biological pathways.
Potential Targets
- Adenosine Receptors : Similar compounds have shown affinity for adenosine receptors, indicating potential as antagonists or modulators .
- Antimicrobial Activity : The thiadiazole moiety has been linked to antimicrobial properties against various pathogens .
Antimicrobial Activity
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy comparable to standard antibiotics such as ciprofloxacin . The presence of the thiadiazole ring enhances the compound's ability to disrupt microbial cell functions.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. For example, some compounds have shown cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structure-activity relationship (SAR) studies suggest that modifications in the substituents can lead to enhanced potency against specific cancer types.
Case Studies
- Insecticidal Activity : A study evaluated the insecticidal properties of related thiadiazole compounds against Spodoptera littoralis, demonstrating significant lethality at low concentrations . This suggests potential agricultural applications.
- Adenosine Antagonists : In a comparative study of thiadiazole derivatives, compounds similar to this compound exhibited selective binding to adenosine A(1) and A(3) receptors with low nanomolar affinities .
Properties
IUPAC Name |
3-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN4O2S2/c18-11-3-1-2-10(8-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-6-4-12(19)5-7-13/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQFOEWDVVPVEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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